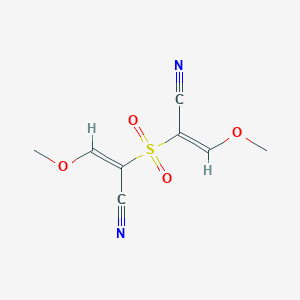
N-(2-Hydroxyethyl)-3-methylthiopropenamide
Vue d'ensemble
Description
“N-(2-Hydroxyethyl)-3-methylthiopropenamide” is a complex organic compound. Compounds with similar structures, such as “N-(2-Hydroxyethyl)ethylenediamine” and “N-(2-Hydroxyethyl)piperazine”, are used in various applications, including the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners . They are also used in biological research .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through reactions involving amines and acids . For example, biogenic acids like succinic and itaconic acid can be reacted with ethanolamine and hydrogen to produce N-(2-hydroxyethyl)-2-pyrrolidones .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely involve a complex arrangement of carbon, hydrogen, oxygen, nitrogen, and sulfur atoms. For instance, compounds like “SM-102” are synthetic amino lipids used to form lipid nanoparticles .Applications De Recherche Scientifique
Metabolite Study in Phenacetin and Acetaminophen : A study by Klutch et al. (1978) found that N-(2-Hydroxyethyl)-3-methylthiopropenamide is involved in the formation of a thiomethyl metabolite of phenacetin and acetaminophen in dogs and humans (Klutch et al., 1978).
Cancer Treatment : Hartmann and Batzl (1986) reported that this compound is a strong and selective inhibitor of estrogen biosynthesis, suggesting potential use in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Histone Deacetylase Inhibitor : Thaler et al. (2010) identified it as a novel histone deacetylase inhibitor with potential applications in cancer treatment and other human disorders (Thaler et al., 2010).
Ligand for Active Esters : Staros (1982) found that this compound is used as a ligand in the preparation of active esters, which are membrane-impermeant protein cross-linkers (Staros, 1982).
Antitumor Activity : Remiszewski et al. (2003) described this compound (NVP-LAQ824) as a novel inhibitor of human histone deacetylase with in vivo antitumor activity (Remiszewski et al., 2003).
Reagent for Protein Nucleophilic Side Chains : Llamas et al. (1986) used this compound as a reagent for nucleophilic side chains of proteins (Llamas et al., 1986).
Termite Antifeedant : Lajide et al. (1995) found it to be an active termite antifeedant in Xylopia aethiopica fruits and seeds (Lajide et al., 1995).
Synthetic Histone Deacetylase Inhibitors : Mai et al. (2003) classified it as a new class of synthetic histone deacetylase inhibitors (Mai et al., 2003).
Propriétés
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-10-5-2-6(9)7-3-4-8/h2,5,8H,3-4H2,1H3,(H,7,9)/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRCIHAGNJRRRI-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC=CC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C=C/C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100477-88-1 | |
| Record name | Entadamide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100477881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)











